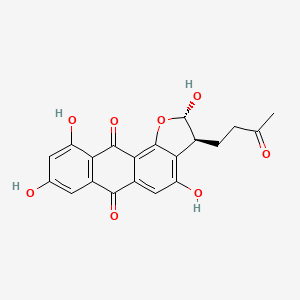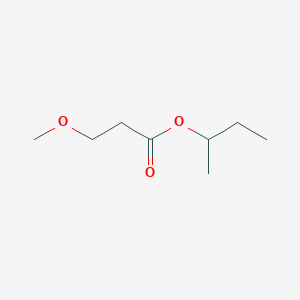
Butan-2-yl 3-methoxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-2-yl 3-methoxypropanoate is an organic ester compound. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This particular compound features a butan-2-yl group attached to a 3-methoxypropanoate moiety. Esters are known for their pleasant fragrances and are often used in flavorings and perfumes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butan-2-yl 3-methoxypropanoate can be synthesized through the esterification reaction between butan-2-ol and 3-methoxypropanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Butan-2-ol+3-methoxypropanoic acidH2SO4Butan-2-yl 3-methoxypropanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Butan-2-yl 3-methoxypropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into butan-2-ol and 3-methoxypropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide (NaOCH₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Hydrolysis: Butan-2-ol and 3-methoxypropanoic acid.
Reduction: Butan-2-ol and 3-methoxypropanol.
Transesterification: A new ester and alcohol, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Butan-2-yl 3-methoxypropanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of butan-2-yl 3-methoxypropanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing butan-2-ol and 3-methoxypropanoic acid. These products can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific biological context and the presence of relevant enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl acetate: Another ester with a pleasant fragrance, commonly used in perfumes and flavorings.
Ethyl 3-methoxypropanoate: Similar structure but with an ethyl group instead of butan-2-yl.
Methyl 3-methoxypropanoate: Similar structure but with a methyl group instead of butan-2-yl.
Uniqueness
Butan-2-yl 3-methoxypropanoate is unique due to its specific combination of the butan-2-yl group and the 3-methoxypropanoate moiety. This combination imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
112032-50-5 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
butan-2-yl 3-methoxypropanoate |
InChI |
InChI=1S/C8H16O3/c1-4-7(2)11-8(9)5-6-10-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
VBYMWZHONSTKTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)
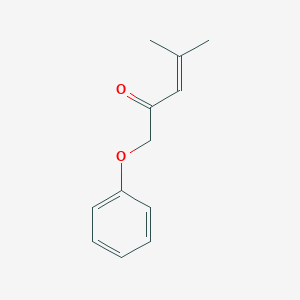
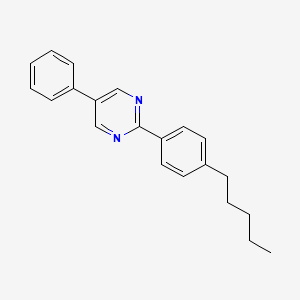
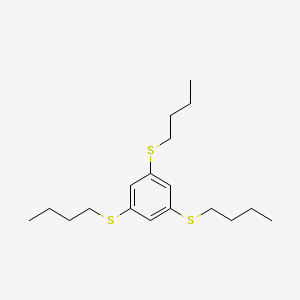
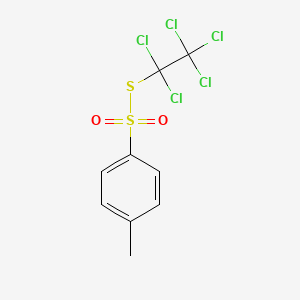

![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)

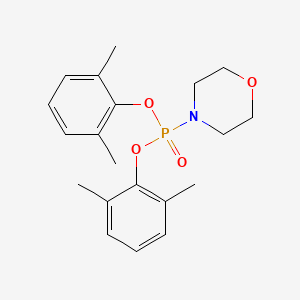
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
![1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine](/img/structure/B14312229.png)
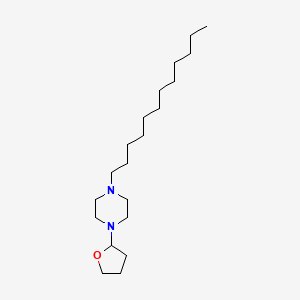
![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)
